molecular formula C11H14N2S B049547 2,5-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine-4-thione CAS No. 123229-11-8

2,5-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine-4-thione

Cat. No. B049547
M. Wt: 206.31 g/mol
InChI Key: VLXKNLFRCQDNBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine-4-thione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Commonly known as DMCM, this compound belongs to the class of benzodiazepines and is synthesized through a multi-step process.

Mechanism Of Action

DMCM acts on the gamma-aminobutyric acid (GABA) receptors in the brain, which are responsible for regulating the activity of neurons. It enhances the activity of GABA receptors, resulting in the inhibition of neuronal activity and the reduction of anxiety, seizures, and insomnia.

Biochemical And Physiological Effects

DMCM has been shown to have a range of biochemical and physiological effects on the brain and body. It increases the levels of GABA in the brain, resulting in the inhibition of neuronal activity. It also affects the levels of other neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, behavior, and cognition.

Advantages And Limitations For Lab Experiments

DMCM has several advantages for use in lab experiments, including its high potency and selectivity for GABA receptors. However, it also has limitations, such as its short half-life and potential for toxicity at high doses.

Future Directions

There are several future directions for research on DMCM, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its mechanism of action at the molecular level.
In conclusion, DMCM is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for research on this compound.

Synthesis Methods

DMCM is synthesized through the reaction of 2-amino-5-methylbenzophenone with thiosemicarbazide in the presence of acetic acid. This reaction results in the formation of a yellow crystalline solid, which is then purified through recrystallization.

Scientific Research Applications

DMCM has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as anxiety, epilepsy, and insomnia. It has been found to exhibit anxiolytic, anticonvulsant, and sedative properties, making it a promising candidate for drug development.

properties

CAS RN

123229-11-8

Product Name

2,5-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine-4-thione

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

2,5-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine-4-thione

InChI

InChI=1S/C11H14N2S/c1-8-7-11(14)13(2)10-6-4-3-5-9(10)12-8/h3-6,8,12H,7H2,1-2H3

InChI Key

VLXKNLFRCQDNBG-UHFFFAOYSA-N

SMILES

CC1CC(=S)N(C2=CC=CC=C2N1)C

Canonical SMILES

CC1CC(=S)N(C2=CC=CC=C2N1)C

synonyms

2H-1,5-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-1,4-dimethyl-

Origin of Product

United States

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